2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Fluorine positional scanning Regioisomer comparison Quinoline–benzamide SAR

This 2-fluoro-substituted quinoline–benzamide hybrid uniquely positions the 2-methyl-8-methoxyquinoline scaffold—validated for HDAC inhibition and Nur77-mediated apoptosis—with a fluorobenzamide cap that enables fluorine-position SAR studies. It is a clean, unannotated tool for broad-panel epigenetic and kinase profiling. Ideal for teams exploring dual-mechanism antitumor agents or fluorine electronic effects on HDAC isoform selectivity. Confirmatory Pan-HDAC and cytotoxicity assays in HCT116/HT-29 are recommended upon acquisition.

Molecular Formula C18H15FN2O2
Molecular Weight 310.3 g/mol
Cat. No. B4972244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Molecular FormulaC18H15FN2O2
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H15FN2O2/c1-11-10-15(13-7-5-9-16(23-2)17(13)20-11)21-18(22)12-6-3-4-8-14(12)19/h3-10H,1-2H3,(H,20,21,22)
InChIKeyOTPANPGKXMKMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide – Core Chemical Identity, Class, and Sourcing Context


2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide (CAS 1015571-76-2) is a synthetic, fluorinated quinoline–benzamide hybrid with the molecular formula C₁₈H₁₅FN₂O₂ and a molecular weight of 310.3 g·mol⁻¹ . The molecule integrates a 2‑methyl‑8‑methoxyquinoline scaffold linked via an amide bond at the 4‑position to a 2‑fluorobenzamide moiety. This architecture places it within a broad class of quinoline‑based benzamides that have been investigated as histone deacetylase (HDAC) inhibitors, anticancer agents, and ion‑channel modulators [1][2]. The specific 2‑fluoro substitution pattern distinguishes it from regioisomeric variants (e.g., 4‑fluoro) and from non‑fluorinated or alkoxy‑substituted analogs that share the same quinoline core, setting the stage for differentiated biological recognition and procurement relevance.

Why Generic Substitution Fails for 2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide – The Case Against Arbitrary Analog Interchange


Within the N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide family, seemingly minor structural modifications produce large shifts in target‑engagement profiles, cellular potency, and physicochemical properties. The 2‑fluoro substituent on the benzamide ring alters the electron density and conformational preference of the amide bond, which can directly impact hydrogen‑bonding networks with biological targets relative to the non‑fluorinated parent and the 4‑fluoro regioisomer [1][2]. Published SAR campaigns on quinoline–benzamide HDAC inhibitors demonstrate that the identity and position of the substituent on the benzamide ring critically govern both enzyme inhibitory activity and cytotoxicity across cancer cell lines [3]. Moreover, the 2‑fluoro atom influences lipophilicity (clogP) and metabolic stability compared with 2‑methoxy or unsubstituted analogs, making simple one‑for‑one substitution unreliable without confirmatory experimental data [1]. The evidence presented below quantifies these differentiation dimensions where data are available and explicitly identifies gaps that must be closed before procurement decisions can be fully evidence‑based.

2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Fluorine Positional Isomerism: 2‑Fluoro vs. 4‑Fluoro Regioisomer – Physicochemical and Predicted Target‑Engagement Divergence

The 2‑fluoro substitution on the benzamide ring creates a distinct electronic environment compared with the 4‑fluoro regioisomer. The ortho‑fluorine withdraws electron density from the amide carbonyl, altering the hydrogen‑bond acceptor capacity of the carbonyl oxygen and modifying the torsional profile of the Ar–C(O)–N linkage [1]. This regioisomeric difference is a primary driver of differential target recognition in fluorobenzamide‑based inhibitors. In the class of fluorobenzamide HDAC inhibitors, the position of the fluorine atom on the benzamide ring has been reported to shift HDAC isoform selectivity and cellular potency; the 2‑fluoro orientation preferentially engages the catalytic zinc ion and adjacent hydrophobic tunnel residues in a geometry distinct from the 4‑fluoro orientation [2]. Direct comparative IC₅₀ values for this specific compound pair are not available in the public domain at this time.

Fluorine positional scanning Regioisomer comparison Quinoline–benzamide SAR

2‑Fluoro vs. 2‑Methoxy Substituent: Predicted Lipophilicity, Solubility, and Metabolic Stability Differentiation

Replacing the 2‑methoxy group (as in 2‑methoxy‑N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide) with a 2‑fluoro atom reduces the number of rotatable bonds and alters the hydrogen‑bond acceptor count, which is expected to lower topological polar surface area (TPSA) and modify passive membrane permeability [1]. In quinoline–benzamide series, the 2‑fluoro substituent has been associated with improved metabolic stability relative to 2‑methoxy, as the C–F bond resists oxidative O‑dealkylation pathways that commonly metabolize aryl methyl ethers [2]. Quantitative head‑to‑head metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for these two specific analogs have not been publicly disclosed.

Fluorine vs. methoxy substitution Lipophilicity comparison Metabolic stability prediction

Quinoline C‑2 Methyl Substituent: Cytotoxicity Potentiation in Colorectal Cancer Cell Lines (Class‑Level SAR)

In a systematic SAR study of quinoline‑based benzamide HDAC inhibitors, compounds bearing a methyl group at position 2 of the quinoline ring (as in the target compound) exhibited greater cytotoxicity against HCT116 and HT‑29 colorectal cancer cell lines compared with analogs possessing a bulkier aryl substituent at the same position [1]. The study demonstrated that 2‑methyl‑substituted quinolines (compounds 10a, 10b, 10c) with small lipophilic groups on the quinoline ring showed enhanced cytotoxicity in HT‑29 and HCT116 cells relative to compounds with bulky substituents (e.g., 10i, 10j), attributed to reduced steric hindrance in the HDAC enzyme binding site [1]. While the specific 2‑fluoro‑N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide was not among the exact compounds tested, the SAR conclusion that the 2‑methyl group on the quinoline ring is a critical determinant of cellular potency directly supports the selection of this scaffold over 2‑aryl or 2‑unsubstituted quinoline analogs.

HDAC inhibition Cytotoxicity SAR Quinoline C‑2 substituent effect

2‑Fluoro‑N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide vs. Non‑Fluorinated Parent – Hydrogen‑Bond Network and Target Affinity Implications

The introduction of a fluorine atom at the ortho position of the benzamide ring can engage in orthogonal multipolar C–F···H–N and C–F···C=O interactions with protein backbone residues, a phenomenon well‑documented in fluorinated drug candidates [1]. In contrast, the non‑fluorinated parent compound N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide (CAS not publicly assigned; MW 292.3 g·mol⁻¹) lacks this fluorine‑mediated interaction capacity . In structurally related fluorobenzamide series, the presence of an ortho‑fluorine has been shown to improve binding affinity by 2‑ to 10‑fold relative to the unsubstituted benzamide through stabilization of the ligand–protein complex via C–F···H–N hydrogen bonds to backbone amide NH groups [1]. Direct comparative binding data (e.g., Kᵢ or IC₅₀) for the 2‑fluoro vs. non‑fluorinated pair sharing the 8‑methoxy‑2‑methylquinoline scaffold have not been published in the peer‑reviewed literature.

Fluorine hydrogen-bond effects Ortho-fluoro benzamide SAR Fluorine scanning in drug design

8‑Methoxy‑2‑methylquinoline Moiety as a Validated Nur77 Modulator Scaffold – Differentiation from Other Quinoline Cores

The 8‑methoxy‑2‑methylquinolin‑4‑yl substructure present in the target compound has been independently validated as a critical pharmacophoric element for Nur77 modulation and induction of autophagic cell death in hepatocellular carcinoma (HCC) models [1]. In a series of 5‑((8‑methoxy‑2‑methylquinolin‑4‑yl)amino)‑1H‑indole‑2‑carbohydrazide derivatives, the 8‑methoxy‑2‑methylquinoline moiety was essential for antitumor activity, with lead compounds achieving IC₅₀ values < 2.0 μM against HCC cell lines while maintaining low toxicity toward normal LO2 hepatocytes [1][2]. This establishes the 8‑methoxy‑2‑methylquinoline scaffold as a privileged motif distinct from 8‑hydroxyquinoline, 8‑unsubstituted quinoline, or 6‑methoxyquinoline variants that dominate other chemical series. The target compound, bearing this validated scaffold linked to a 2‑fluorobenzamide, represents a unique chimera that merges Nur77‑modulating and HDAC‑inhibitory pharmacophoric elements not found together in any single comparator molecule.

Nur77 modulation Hepatocellular carcinoma Quinoline–indole hybrid SAR

Data Gap Advisory: Absence of Published Direct Comparative Bioactivity Data for the Target Compound

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and patent databases (conducted April 2026) did not identify any peer‑reviewed publication or publicly deposited dataset containing direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or cellular potency) for 2‑fluoro‑N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide [1]. While the compound is listed in commercial chemical catalogs and compound collections, its bioactivity profile remains uncharacterized in the public domain. All differentiation claims presented in this guide are therefore based on class‑level SAR inference, physicochemical property comparisons, and scaffold validation from closely related chemical series. Procurement decisions should account for this evidence gap and, where feasible, incorporate prospective experimental profiling (e.g., HDAC panel screening, cytotoxicity assessment in HCT116/HT‑29, Nur77 reporter assays) to confirm the predicted differentiation advantages.

Data transparency Procurement risk assessment Experimental validation required

2-Fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide – Evidence‑Grounded Research and Industrial Application Scenarios


HDAC Inhibitor Lead Optimization Programs Targeting Colorectal Cancer (HCT116 / HT‑29 Models)

The 2‑methylquinoline substructure has been experimentally demonstrated to confer superior cytotoxicity in HCT116 and HT‑29 colorectal cancer cell lines relative to 2‑aryl‑substituted quinolines within the quinoline–benzamide HDAC inhibitor class [1]. The target compound incorporates this validated 2‑methylquinoline feature together with an 8‑methoxy group and a 2‑fluorobenzamide cap, positioning it as a compelling candidate for HDAC inhibitor lead optimization. Procurement is warranted for programs that aim to explore fluorine scanning of the benzamide cap region while retaining the 2‑methylquinoline core that drives colorectal cancer cell selectivity. Confirmatory Pan‑HDAC enzyme inhibition assays and cytotoxicity profiling in HCT116 and HT‑29 are recommended as first‑line characterization steps upon acquisition.

Nur77‑Mediated Autophagic Cell Death Research in Hepatocellular Carcinoma

The 8‑methoxy‑2‑methylquinolin‑4‑yl scaffold has been independently validated as a Nur77 modulator, with lead compounds from this chemotype inducing Nur77‑dependent apoptosis and autophagic cell death in hepatocellular carcinoma cell lines at sub‑2 μM concentrations [2]. The target compound uniquely combines this validated scaffold with a 2‑fluorobenzamide moiety that may confer additional HDAC inhibitory activity, creating a potential dual‑mechanism (Nur77 modulation + HDAC inhibition) antitumor agent. Researchers investigating crosstalk between Nur77 nuclear receptor signaling and epigenetic regulation in HCC should prioritize this compound for mechanistic profiling, as no other publicly disclosed molecule simultaneously presents both pharmacophoric elements within a single chemical entity.

Fluorine Positional SAR Campaigns on Quinoline–Benzamide Scaffolds

The regioisomeric pair comprising 2‑fluoro‑ and 4‑fluoro‑N‑(8‑methoxy‑2‑methylquinolin‑4‑yl)benzamide represents an ideal system for probing the impact of fluorine position on target engagement, cellular permeability, and metabolic stability within a constant quinoline scaffold [3]. The computed difference in clogP (∼2.96 for 2‑fluoro vs. predicted values for the 4‑fluoro analog) suggests measurable differences in membrane partitioning, while the distinct electronic effects of ortho vs. para fluorine substitution on the amide bond are expected to yield differential HDAC isoform selectivity [1]. Procurement of both regioisomers for parallel testing in HDAC panel assays, CYP450 metabolic stability assays, and Caco‑2 permeability studies would generate high‑value SAR data applicable across multiple fluorobenzamide‑based drug discovery programs.

Chemical Biology Tool Compound for Deconvoluting Quinoline–Benzamide Polypharmacology

The quinoline–benzamide chemotype has been implicated in HDAC inhibition, Nur77 modulation, sodium channel blockade, and sigma receptor binding across various structural subclasses [2][4]. The target compound, with its specific 2‑fluoro‑8‑methoxy‑2‑methyl substitution pattern, occupies a unique position in chemical space that has not been exhaustively pharmacologically annotated. Its procurement as a tool compound for broad‑panel screening (e.g., CEREP/BioPrint‑type off‑target profiling, kinase selectivity panels, and epigenetic target panels) is justified for research groups seeking to understand how subtle structural modifications within the quinoline–benzamide class redirect polypharmacology networks. The absence of pre‑existing public bioactivity data for this specific molecule makes it a clean starting point for de novo pharmacological annotation.

Quote Request

Request a Quote for 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.